molecular formula C10H10O2 B12522741 (3R,4R)-3-methyl-4-phenyloxetan-2-one CAS No. 652150-85-1

(3R,4R)-3-methyl-4-phenyloxetan-2-one

Katalognummer: B12522741
CAS-Nummer: 652150-85-1
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: VQHULBDYMFOADM-VXNVDRBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-3-methyl-4-phenyloxetan-2-one is an organic compound with the molecular formula C10H10O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. The compound belongs to the oxetane family, which is characterized by a four-membered ring containing one oxygen atom. Oxetanes are known for their strained ring systems, which make them reactive intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-methyl-4-phenyloxetan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-4-phenyl-2-butanone with a suitable oxidizing agent can lead to the formation of the oxetane ring. The reaction conditions typically involve the use of solvents like methanol or dichloromethane and catalysts such as sodium hydroxide or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps like purification through distillation or recrystallization to obtain the desired product with high stereochemical purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-3-methyl-4-phenyloxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxetane ring into more stable structures like alcohols or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-3-methyl-4-phenyloxetan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its chiral nature makes it valuable in studying stereochemical effects in biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3R,4R)-3-methyl-4-phenyloxetan-2-one involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R,4R)-3-methyl-4-phenyloxetan-2-one is unique due to its specific stereochemistry and the presence of both a methyl and a phenyl group on the oxetane ring. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.

Eigenschaften

CAS-Nummer

652150-85-1

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

(3R,4R)-3-methyl-4-phenyloxetan-2-one

InChI

InChI=1S/C10H10O2/c1-7-9(12-10(7)11)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1

InChI-Schlüssel

VQHULBDYMFOADM-VXNVDRBHSA-N

Isomerische SMILES

C[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2

Kanonische SMILES

CC1C(OC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.